molecular formula C15H11F3N2 B11812676 2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole

2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole

Katalognummer: B11812676
Molekulargewicht: 276.26 g/mol
InChI-Schlüssel: VSFGHBSOJPEFRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a p-tolyl group at the 2-position and a trifluoromethyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to achieve high yields and purity, making the process efficient and cost-effective for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation reactions initiated by hydroxyl radicals, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting their function and leading to the compound’s observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole include other trifluoromethyl-substituted benzimidazoles and phenanthroimidazole derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for various applications.

Eigenschaften

Molekularformel

C15H11F3N2

Molekulargewicht

276.26 g/mol

IUPAC-Name

2-(4-methylphenyl)-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C15H11F3N2/c1-9-2-4-10(5-3-9)14-19-12-7-6-11(15(16,17)18)8-13(12)20-14/h2-8H,1H3,(H,19,20)

InChI-Schlüssel

VSFGHBSOJPEFRU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.